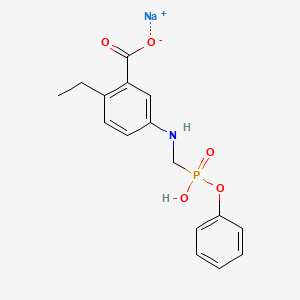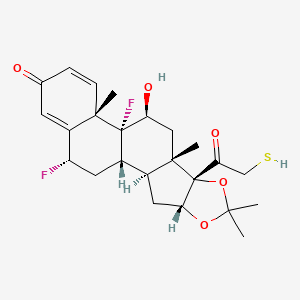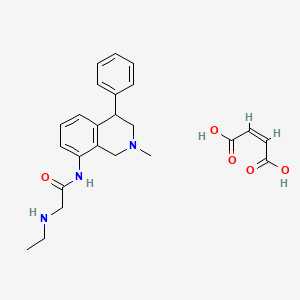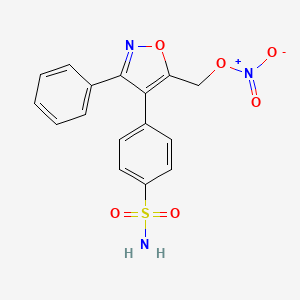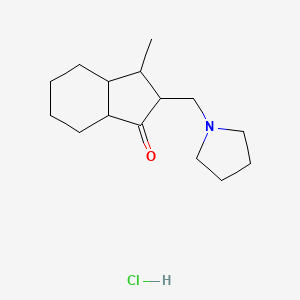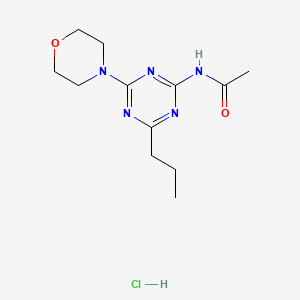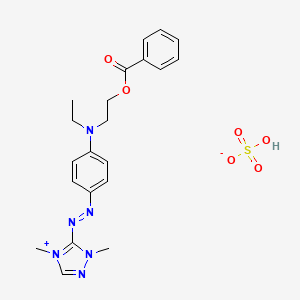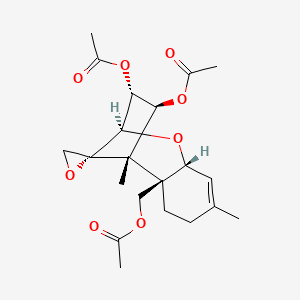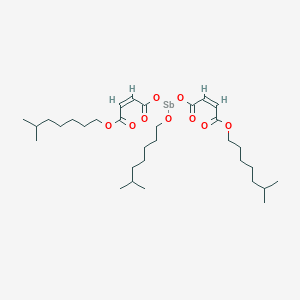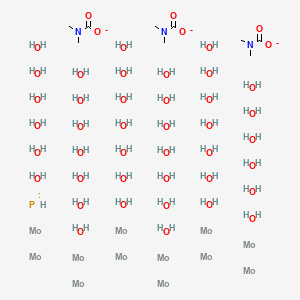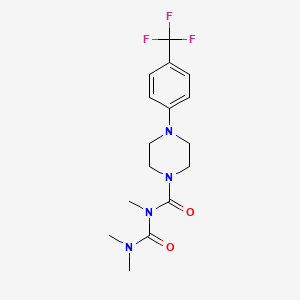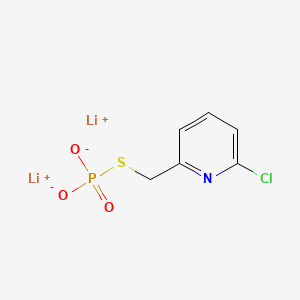
Phosphorothioic acid, S-(6-chloro-2-pyridinylmethyl) ester, dilithium salt, monohydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorothioic acid, S-(6-chloro-2-pyridinylmethyl) ester, dilithium salt, monohydrate is a compound belonging to the class of phosphorothioates. These compounds are characterized by the presence of phosphorus and sulfur atoms bonded together. This particular compound is notable for its applications in various fields, including agrochemistry and medicinal chemistry .
Métodos De Preparación
The synthesis of phosphorothioic acid, S-(6-chloro-2-pyridinylmethyl) ester, dilithium salt, monohydrate involves the formation of a P-S bond using appropriate phosphorus and sulfur partners. The general methods for the preparation of phosphorothioates include metal-catalyzed cross-coupling reactions, anionic rearrangements, and homolytic processes . Industrial production methods often involve the use of specific catalysts and controlled reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Phosphorothioic acid, S-(6-chloro-2-pyridinylmethyl) ester, dilithium salt, monohydrate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are often used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Phosphorothioic acid, S-(6-chloro-2-pyridinylmethyl) ester, dilithium salt, monohydrate has a wide range of scientific research applications:
Chemistry: It is used as a synthetic intermediate to access valuable phosphorus and sulfur-containing structures.
Biology: It has applications in the study of enzyme inhibitors and antivirals.
Medicine: It is used in the development of medicinal compounds with potential therapeutic effects.
Industry: It is used in the production of pesticides and other agrochemical products.
Mecanismo De Acción
The mechanism of action of phosphorothioic acid, S-(6-chloro-2-pyridinylmethyl) ester, dilithium salt, monohydrate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby inhibiting their activity or altering their function . The exact molecular targets and pathways involved depend on the specific application and context.
Comparación Con Compuestos Similares
Phosphorothioic acid, S-(6-chloro-2-pyridinylmethyl) ester, dilithium salt, monohydrate can be compared with other similar compounds, such as:
- Phosphorothioic acid, S-(4-chloro-2-pyridinylmethyl) ester, dilithium salt, monohydrate
- Phosphorothioic acid, S-(6-chloro-2-oxooxazolo[4,5-b]pyridin-3(2H)-yl)methyl ester
These compounds share similar structural features but differ in their specific substituents and functional groups, which can influence their reactivity and applications.
Propiedades
Número CAS |
119395-97-0 |
|---|---|
Fórmula molecular |
C6H5ClLi2NO3PS |
Peso molecular |
251.5 g/mol |
Nombre IUPAC |
dilithium;(6-chloropyridin-2-yl)methylsulfanyl-dioxido-oxo-λ5-phosphane |
InChI |
InChI=1S/C6H7ClNO3PS.2Li/c7-6-3-1-2-5(8-6)4-13-12(9,10)11;;/h1-3H,4H2,(H2,9,10,11);;/q;2*+1/p-2 |
Clave InChI |
RIROXZKPCPBCFE-UHFFFAOYSA-L |
SMILES canónico |
[Li+].[Li+].C1=CC(=NC(=C1)Cl)CSP(=O)([O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


